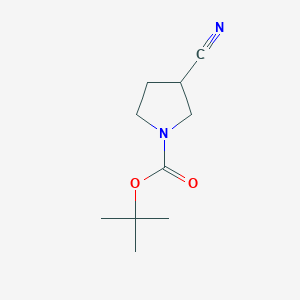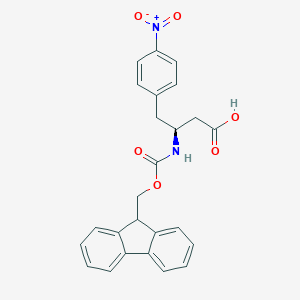![molecular formula C13H8ClNO3 B051524 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol CAS No. 70217-01-5](/img/structure/B51524.png)
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Vue d'ensemble
Description
"4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol" is a complex organic molecule that has attracted interest due to its unique structure and potential applications in various fields of chemistry and material science. The compound's synthesis and analysis provide insights into its chemical behavior, physical and chemical properties, and potential utility in specialized applications.
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves multistep reactions, including etherization, reduction, diazotization, and hydrolysis processes, with yields varying depending on the specific pathway and substrates used (Quan, 2005).
Molecular Structure Analysis
Molecular structure analysis of benzoxazole derivatives and related compounds, including X-ray crystallography and density functional theory (DFT) calculations, provides detailed insights into their geometric configurations, bond lengths, angles, and overall molecular conformations. For example, a study on a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, revealed planar benzene ring systems and specific dihedral angles with adjacent rings, contributing to our understanding of the structural characteristics of these molecules (Tang et al., 2014).
Applications De Recherche Scientifique
Photophysical Properties and Fluorescence
ESIPT-Inspired Fluorescent Compounds : Research demonstrates that compounds synthesized from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, related to 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, exhibit significant fluorescent properties. These compounds are particularly sensitive to their micro-environment, showing varying emission characteristics in different solvents, which is beneficial for applications in fluorescence spectroscopy and environmental sensing (Phatangare et al., 2013).
Synthesis of Fluorescent Derivatives for Antimicrobial Activity : Another study focused on synthesizing fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from a similar intermediate. These compounds have shown potential in exhibiting good antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Phatangare et al., 2013).
Chemical Stability and Hydrolysis
- Chemical Stability and De-esterification Studies : A study on the compound fenoxaprop-ethyl, which includes the 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol structure, revealed its chemical stability is pH-sensitive. This research offers insights into the environmental fate of such compounds, which is crucial for understanding their behavior in agricultural applications (Zablotowicz et al., 2000).
Structural Analysis and Coordination Compounds
- Structural and Coordination Analysis : The synthesis of a novel compound incorporating 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups, related to 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, has been studied for its coordination properties. Such studies are essential for developing new materials with potential applications in catalysis and materials science (Téllez et al., 2013).
Antimicrobial Properties
- Novel Antimicrobial Compounds Synthesis : Research into synthesizing novel derivatives of benzimidazole, benzoxazole, and benzothiazole, which include structures related to 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, shows promising results in terms of antimicrobial activity. This is significant for the development of new antibacterial and antifungal agents (Padalkar et al., 2016).
Propriétés
IUPAC Name |
4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCMPIPSNBHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220480 | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol | |
CAS RN |
70217-01-5 | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)